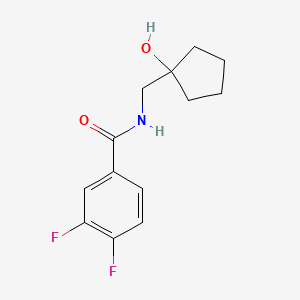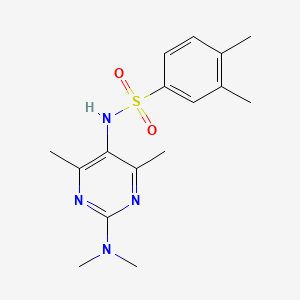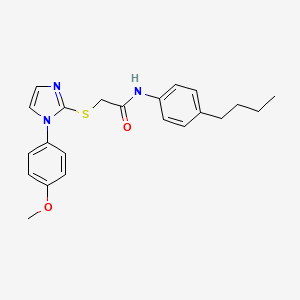![molecular formula C15H11ClN2 B2415985 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole CAS No. 206982-69-6](/img/structure/B2415985.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole (2-CEBI) is a synthetic organic compound that is used in a variety of scientific research applications. 2-CEBI is a type of benzimidazole, which is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a five-membered imidazole ring. This compound has been used in various scientific research applications, such as biochemical and physiological studies, due to its unique properties. In
Aplicaciones Científicas De Investigación
- Conclusion : RPDPRH holds promise as an effective agent against cervical cancer and warrants further investigation .
- Potential Uses : These derivatives may exhibit interesting pharmacological properties, making them valuable candidates for drug development and disease treatment .
Anticancer Potential
Hydrazone Derivatives in Medicinal Chemistry
Microelectronic Device Fabrication
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial and antileishmanial activities, suggesting that their targets may be microbial cells or Leishmania parasites.
Mode of Action
It’s known that benzimidazole derivatives can interact with biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides . This interaction could potentially disrupt the normal functioning of these biopolymers, leading to the death of the target organism.
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, α-glucosidase, and protein tyrosine phosphatase 1 beta (ptp1b) activities , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also affect these pathways.
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and blood-brain barrier permeability , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also have these properties.
Result of Action
Similar compounds have been found to exhibit significant antileishmanial activities , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also have these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-chlorostyryl)-1H-1,3-benzimidazole. For instance, the indiscriminate use of similar compounds can lead to environmental damage . Additionally, the presence of halogens, nitro, or sulphonyl groups in similar compounds can make them resistant to degradation, potentially leading to persistence in the environment .
Propiedades
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULABQOWOSAMVJT-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)

![6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2415905.png)

![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)


![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)


![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)